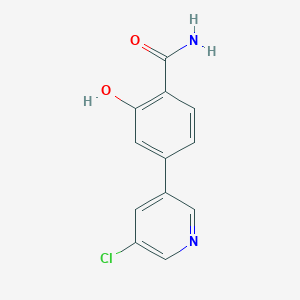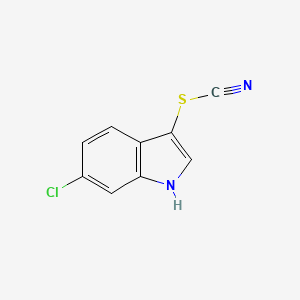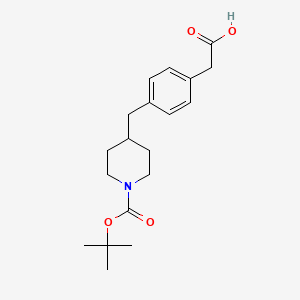
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzyl group bearing a carboxymethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected piperidine is then subjected to benzylation using a suitable benzyl halide (e.g., benzyl bromide) under basic conditions.
Carboxymethylation: The benzylated product is further reacted with a carboxymethylating agent, such as chloroacetic acid, in the presence of a base to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The carboxymethyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Benzylic alcohol, benzaldehyde, or benzoic acid.
Reduction: Benzyl alcohol or toluene.
Substitution: Free piperidine derivative.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-benzyl-piperidine: Lacks the carboxymethyl group, making it less polar.
4-(4-carboxymethyl-benzyl)-piperidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-4-(4-methyl-benzyl)-piperidine: Substituted with a methyl group instead of a carboxymethyl group, affecting its reactivity and solubility.
Uniqueness
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is unique due to the presence of both the Boc protecting group and the carboxymethyl substituent, which provide a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C19H27NO4 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-10-8-16(9-11-20)12-14-4-6-15(7-5-14)13-17(21)22/h4-7,16H,8-13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
QGTDAUGVTNFXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


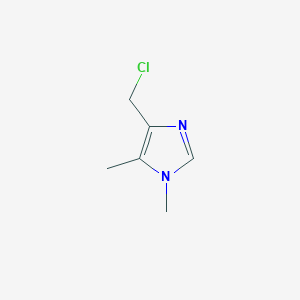

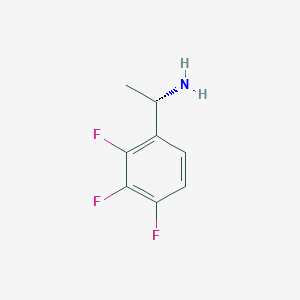
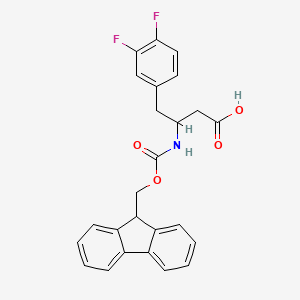
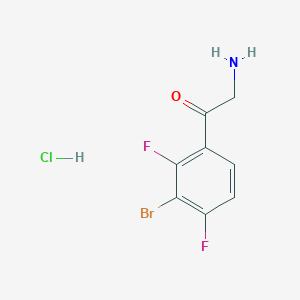
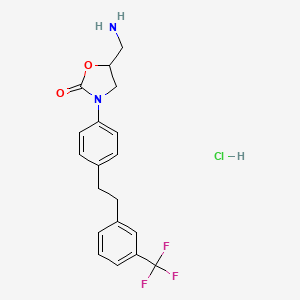
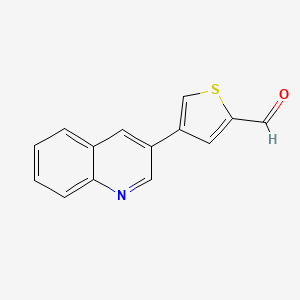
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)

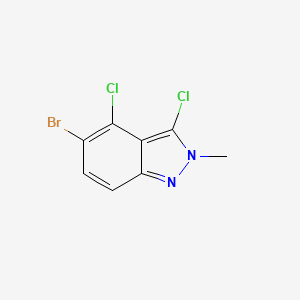
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
